![molecular formula C14H11F3N2O4 B13360771 4-hydroxy-5-methoxy-N-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B13360771.png)
4-hydroxy-5-methoxy-N-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinecarboxamide core, which is substituted with methoxy, oxo, and trifluoromethoxy groups, contributing to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Oxidation to Form the Oxo Group: The oxo group is introduced through an oxidation reaction, often using reagents like potassium permanganate or chromium trioxide.
Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethoxy-containing reagents under specific conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, trifluoromethoxy-containing reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methoxy-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-2-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Flucarbazone: An N-sulfonylurea with similar structural features, used as an herbicide.
Trifluoromethoxy-substituted Compounds: Various compounds containing the trifluoromethoxy group, known for their unique chemical properties.
Uniqueness
5-methoxy-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-2-pyridinecarboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C14H11F3N2O4 |
|---|---|
Molecular Weight |
328.24 g/mol |
IUPAC Name |
5-methoxy-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11F3N2O4/c1-22-12-7-18-10(6-11(12)20)13(21)19-8-3-2-4-9(5-8)23-14(15,16)17/h2-7H,1H3,(H,18,20)(H,19,21) |
InChI Key |
CTNUMAHDWZHTBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


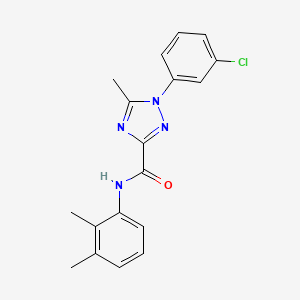
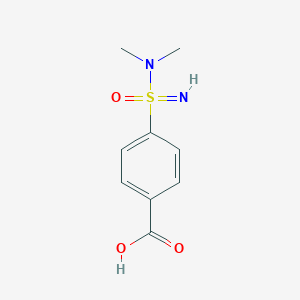
![3-[(Ethylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360718.png)
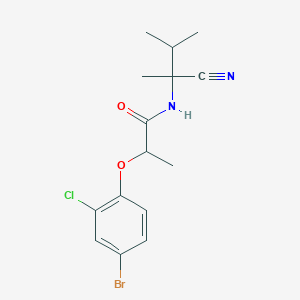
![6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360726.png)
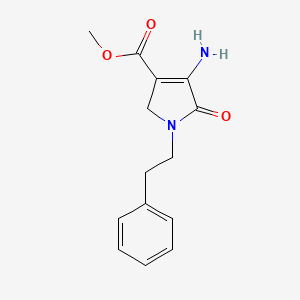

![2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid](/img/structure/B13360751.png)
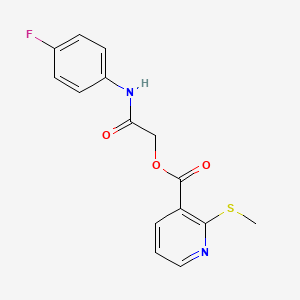
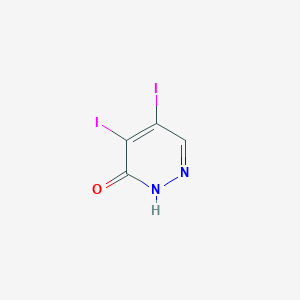

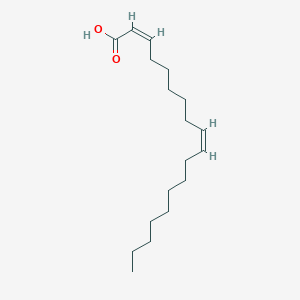
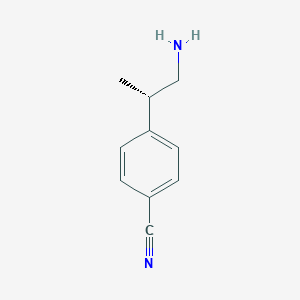
![methyl {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B13360781.png)
